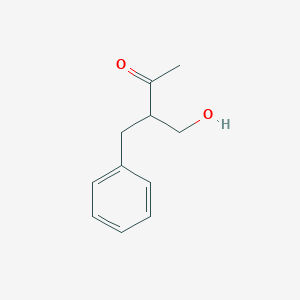

3-Benzyl-4-hydroxybutan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-4-hydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(13)11(8-12)7-10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEPEXBZWZNCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyl 4 Hydroxybutan 2 One and Its Analogues

Classical Condensation Reactions

Condensation reactions, which form larger molecules from smaller components often with the elimination of a small molecule like water, are fundamental to the synthesis of β-hydroxy ketones. libretexts.org The aldol (B89426) and Claisen-Schmidt reactions are among the most powerful and widely studied methods for this purpose.

The aldol reaction is a primary method for forming carbon-carbon bonds, involving the nucleophilic addition of a ketone enolate to an aldehyde to form a β-hydroxy ketone (an "aldol" adduct). libretexts.orgwikipedia.org This reaction directly constructs the core scaffold of 3-benzyl-4-hydroxybutan-2-one and its analogues.

The direct aldol addition is the archetypal reaction for creating β-hydroxy ketones. The process involves three main steps: enolate formation, nucleophilic attack on the carbonyl acceptor, and protonation. libretexts.org For the synthesis of a molecule like this compound, this would typically involve the reaction of an enolate of butan-2-one or a related ketone with phenylacetaldehyde (B1677652).

Traditionally, this reaction is performed by first generating the enolate using a stoichiometric amount of a strong base, such as lithium diisopropylamide (LDA), followed by the addition of the aldehyde electrophile. wikipedia.orgttu.edu This two-step, one-pot procedure ensures irreversible enolate formation before the carbonyl acceptor is introduced. ttu.edu

More recent advancements have focused on catalytic, one-step procedures under milder conditions. These methods often employ a Lewis acid in conjunction with a tertiary amine. ttu.edu For example, a true one-step protocol has been developed using magnesium iodide (MgI2) as a Lewis acid promoter, which facilitates the condensation of unmodified ketones and aldehydes at room temperature with high efficiency. ttu.edu This approach avoids the pre-formation of reactive species like enol silyl (B83357) ethers. ttu.edu

| Catalyst System | Ketone | Aldehyde | Yield (%) | Reference |

| MgI2 / EtN(i-Pr)2 | Acetophenone | Benzaldehyde (B42025) | 98 | ttu.edu |

| ScF3 | DMS enolates | Formaldehyde | Good to Excellent | organic-chemistry.org |

| InBr3 / Et3SiH | Various | Various | N/A (forms silyl aldolates) | organic-chemistry.org |

A table showing examples of catalytic variations in direct aldol additions.

Creating this compound, which contains two adjacent chiral centers, necessitates control over stereochemistry. Asymmetric aldol reactions have been extensively developed to achieve high levels of diastereoselectivity and enantioselectivity. nih.gov

Major strategies for stereocontrol include:

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of the reaction. Evans' oxazolidinone auxiliaries and Crimmins' thiazolidinethiones are prominent examples that provide high levels of stereocontrol. wikipedia.orgorgsyn.org After the reaction, the auxiliary is cleaved to reveal the chiral β-hydroxy ketone.

Organocatalysis: Small organic molecules, particularly amino acids like proline and its derivatives, can catalyze aldol reactions with high enantioselectivity. nih.gov This approach operates via an enamine-based mechanism, mimicking the function of Class I aldolase (B8822740) enzymes. nih.gov For instance, a recyclable N-PEG-(L)-prolinamide has been used as a homogeneous, solvent-free organocatalyst for the scalable reaction between acetone (B3395972) and benzaldehyde, producing (R)-4-hydroxy-4-phenylbutan-2-one in high yield and enantiomeric excess. researchgate.net

Substrate Control: The stereochemistry of the final product can also be controlled by subsequent reactions. For example, a β-hydroxy ketone can be stereoselectively reduced to form a 1,3-diol. The choice of reducing agent dictates the formation of either the syn- or anti-diol. youtube.com Tetramethylammonium triacetoxyborohydride (B8407120) is often used for anti-selective reductions, while intramolecular hydride delivery can achieve syn-selectivity. youtube.comd-nb.info

| Catalyst/Method | Reactants | Product Stereochemistry | Yield (%) | ee/dr | Reference |

| N-PEG-(L)-prolinamide | Acetone, Benzaldehyde | (R)-enantiomer | 95 | 91% ee | researchgate.net |

| (S)-tryptophan | 2-hydroxycyclobutanone, Aromatic aldehydes | 2,2-disubstituted cyclobutanone | up to 80 | N/A | mdpi.com |

| Pseudo-C2 symmetric cyclic imide | Imide, Various aldehydes | syn- or anti-isomers | Good to Excellent | N/A | nih.gov |

A table illustrating various asymmetric strategies and their outcomes.

An alternative C-C bond-forming strategy that can produce homologated ketones is the Büchner–Curtius–Schlotterbeck reaction. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a diazoalkane. The general mechanism proceeds through a nucleophilic attack of the diazo compound on the carbonyl carbon, followed by the loss of nitrogen gas to form a carbocation intermediate. wikipedia.org This intermediate then rearranges via a 1,2-hydride or 1,2-alkyl/aryl shift to yield the final ketone product. wikipedia.org

For the synthesis of a this compound analogue, one could envision the reaction of phenylacetaldehyde with a diazo ketone derivative. Kinetic studies support a mechanism involving nucleophilic attack on the carbonyl group. wikipedia.org While this method is less common than the aldol reaction for this specific structural class, it represents a valid synthetic pathway for carbon chain extension and ketone formation. researchgate.net

The Claisen-Schmidt condensation is a specific variant of the crossed aldol condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org A typical example is the reaction between acetone and benzaldehyde to form benzylideneacetone (B49655). wikipedia.org

This reaction is highly relevant to the synthesis of this compound analogues because the initial aldol adduct is a β-hydroxy ketone. However, under the basic or acidic conditions typically employed, this intermediate readily undergoes dehydration to form a highly stable α,β-unsaturated ketone. nih.gov

Key features of the Claisen-Schmidt condensation include:

Catalysts: The reaction is efficiently catalyzed by both bases (e.g., NaOH, KOH, Ba(OH)2) and acids (e.g., SOCl2/EtOH, heteropoly acids). jchemrev.comscispace.com Base catalysis is most common, often providing yields between 88-98%. jchemrev.com

Conditions: Many modern protocols utilize solvent-free conditions, often involving grinding the reactants with a solid catalyst, which aligns with the principles of green chemistry. nih.govscispace.com

Scope: The reaction is robust and tolerates a wide range of substituents on the aromatic aldehyde, including both electron-donating and electron-withdrawing groups. acs.orgacs.org

While the final product is typically the enone, the intermediate β-hydroxy ketone can sometimes be isolated under carefully controlled, milder conditions. Alternatively, the resulting α,β-unsaturated ketone serves as a valuable precursor which can be subjected to further transformations, such as reduction or conjugate addition, to access the desired saturated β-hydroxy ketone structure. libretexts.org

Aldol-Type Condensations

Carbon-Carbon Bond Forming Reactions

Beyond classical condensation reactions, other carbon-carbon bond-forming methodologies can be employed to construct the this compound framework. These methods often rely on the reaction of a carbon nucleophile with a suitable carbon electrophile and offer alternative retrosynthetic pathways. researchgate.netorganic-chemistry.org

One fundamental approach is the alkylation of enolates . vanderbilt.edu An enolate, generated from a ketone like acetone, can theoretically react with an electrophile such as benzyl (B1604629) bromide. However, controlling mono-alkylation and preventing side reactions can be challenging.

More sophisticated methods involve the use of organometallic reagents . Transition metal-catalyzed cross-coupling reactions have become powerful tools for forming C(sp3)–C(sp3) bonds. illinois.edu For example, nickel-catalyzed coupling reactions between alkyl halides and alkylmagnesium (Grignard) reagents have been developed. illinois.edu Similarly, palladium-catalyzed Suzuki coupling can link alkyl boranes with alkyl halides. illinois.edu These methods could be adapted to form the C2-C3 bond in the target molecule by coupling appropriate fragments.

Enzymatic C-C bond-forming reactions also represent a modern approach. Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, for instance, are capable of catalyzing asymmetric intermolecular crossed aldehyde-ketone carboligation reactions, offering a biocatalytic route to chiral tertiary alcohols and related structures. nih.govnih.gov A multi-step synthesis of benzylacetone (B32356) has also been achieved in a telescoped flow system using micropacked bed reactors, demonstrating a modern engineering approach to synthesizing related ketone structures. ucl.ac.ukcardiff.ac.uk

Friedel-Crafts Alkylation Mechanisms and Catalysis

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. wikipedia.orgbyjus.com While direct synthesis of this compound via a standard Friedel-Crafts alkylation is not straightforward due to the functionalized nature of the target, the principles of this reaction are crucial for synthesizing precursors and analogues. The reaction involves the alkylation of an aromatic ring using an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.commasterorganicchemistry.com

The mechanism proceeds through the formation of a carbocation from the alkylating agent, facilitated by the Lewis acid. byjus.commt.com This electrophile is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. mt.com A subsequent deprotonation step restores the aromaticity of the ring. byjus.commt.com

A potential synthetic route to an analogue could involve the Friedel-Crafts alkylation of benzene (B151609) with a suitable electrophile, such as 4-chloro-3-oxobutan-2-ol, to introduce the butanone backbone. However, the presence of multiple functional groups can lead to side reactions and rearrangements, a common challenge in Friedel-Crafts alkylations. masterorganicchemistry.comlibretexts.org The choice of catalyst and reaction conditions is critical to control the regioselectivity and minimize byproducts. Solid acid catalysts, like acid-activated Montmorillonite clay, have been employed in related alkylations to improve selectivity.

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Reactions

| Catalyst | Relative Activity | Common Applications | Potential Issues |

| AlCl₃ | High | Alkylations and Acylations | Over-alkylation, rearrangements, requires stoichiometric amounts in acylations wikipedia.org |

| FeCl₃ | Moderate | Alkylations and Acylations | Less reactive than AlCl₃ but often more selective |

| Zeolites | Variable | Industrial alkylations (e.g., ethylbenzene (B125841) synthesis) | Shape selectivity, can be deactivated by certain substrates |

Nucleophilic Additions to Carbonyl and Unsaturated Systems

Nucleophilic addition is a fundamental reaction for the formation of β-hydroxy ketones. One of the most common approaches is the aldol reaction, which involves the nucleophilic addition of an enolate to a carbonyl compound. For the synthesis of this compound, an enolate of a ketone could theoretically react with phenylacetaldehyde.

Alternatively, α,β-unsaturated ketones serve as excellent substrates for nucleophilic additions. These compounds have two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.org Strong, "hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition at the carbonyl carbon. youtube.com In contrast, "soft" nucleophiles, like organocuprates (Gilman reagents), preferentially undergo 1,4-conjugate addition to the β-carbon. libretexts.orglibretexts.org This 1,4-addition generates a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to yield the saturated ketone. wikipedia.orglibretexts.org

The synthesis of an analogue of this compound could be envisioned through the conjugate addition of a benzyl nucleophile, such as that derived from a Gilman reagent (e.g., lithium dibenzylcuprate), to a suitable α,β-unsaturated hydroxyketone.

Functional Group Transformations

Selective Reduction of Ketone and Olefinic Moieties

Catalytic hydrogenation is a powerful and widely used method for the reduction of various functional groups, including ketones and alkenes. The choice of catalyst and reaction conditions allows for a degree of selectivity. For the reduction of a benzylic ketone, catalysts such as palladium on carbon (Pd/C) are often employed. thieme-connect.de This process, known as hydrogenolysis, involves the cleavage of the C-O bond at the benzylic position, leading to the formation of an alkylarene. thieme-connect.de The reaction is typically carried out under an atmosphere of hydrogen gas. thieme-connect.de Transfer hydrogenation, using hydrogen donors like 2-propanol, offers an alternative to using gaseous hydrogen. researchgate.net

In the context of an unsaturated analogue of this compound, selective hydrogenation of the olefinic moiety without reducing the ketone can be achieved using specific catalysts. For instance, Wilkinson's catalyst (RhCl(PPh₃)₃) is known for its ability to selectively reduce carbon-carbon double bonds in the presence of other reducible functional groups.

Table 2: Common Catalysts for Hydrogenation

| Catalyst | Primary Application | Selectivity |

| Pd/C | Hydrogenolysis of benzylic groups, reduction of alkenes and alkynes | Can also reduce nitro groups, nitriles, and some carbonyls |

| PtO₂ (Adams' catalyst) | General hydrogenation of alkenes, alkynes, and aromatic rings | Highly active, can be less selective |

| Raney Ni | Reduction of a wide range of functional groups, including desulfurization | Very active, often used for complete reductions |

| Wilkinson's Catalyst | Homogeneous hydrogenation of alkenes and alkynes | High selectivity for C=C bonds in the presence of other functional groups |

Hydride reagents are essential tools for the reduction of carbonyl compounds. ucalgary.ca Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common examples. libretexts.org NaBH₄ is a milder reducing agent, typically used for the reduction of aldehydes and ketones to their corresponding alcohols. ucalgary.ca LiAlH₄ is a much stronger reducing agent and will also reduce esters, carboxylic acids, and amides. libretexts.org

For the selective reduction of the ketone in this compound to yield a diol, NaBH₄ would be the reagent of choice due to its chemoselectivity. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated upon workup to give the alcohol. ucalgary.calibretexts.org In the case of α-hydroxy ketones, the reaction can be more complex, sometimes involving initial deprotonation of the alcohol followed by intramolecular delivery of the hydride. reddit.com

To selectively reduce the double bond of an α,β-unsaturated ketone, specialized hydride reagents or conditions are often required. For example, the use of copper hydride complexes can favor 1,4-reduction of the conjugated system.

Oxidation Reactions for Hydroxyl Group Derivatization

The secondary hydroxyl group in this compound can be oxidized to a ketone, a fundamental transformation in organic synthesis. wikipedia.org A variety of oxidizing agents can accomplish this conversion. libretexts.org Common reagents include chromium-based compounds like chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) and pyridinium (B92312) chlorochromate (PCC). libretexts.org PCC is a milder oxidant that is particularly useful for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. libretexts.org For secondary alcohols, both strong and mild oxidizing agents will yield the corresponding ketone. chemguide.co.ukbyjus.comsavemyexams.com

The oxidation of the secondary alcohol in this compound would yield 3-benzyl-2,4-butanedione. The choice of oxidant would depend on the presence of other sensitive functional groups in the molecule. For instance, if the molecule contained a benzylic C-H bond that was susceptible to oxidation, a milder, more selective reagent would be preferred. nih.gov

Table 3: Selected Oxidizing Agents for Alcohols

| Reagent | Type | Typical Substrate | Product from Secondary Alcohol | Notes |

| Chromic Acid (Jones Reagent) | Strong | Primary and Secondary Alcohols | Ketone | Acidic conditions, can oxidize other functional groups |

| Pyridinium Chlorochromate (PCC) | Mild | Primary and Secondary Alcohols | Ketone | Anhydrous conditions, useful for preventing over-oxidation of primary alcohols |

| Dess-Martin Periodinane (DMP) | Mild | Primary and Secondary Alcohols | Ketone | Neutral conditions, broad functional group tolerance wikipedia.org |

| Swern Oxidation | Mild | Primary and Secondary Alcohols | Ketone | Uses dimethyl sulfoxide (B87167) (DMSO) and an activating agent, low temperature |

N-Alkylation Strategies for Amine Introduction

The introduction of amine functionalities into organic molecules is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and bioactive compounds. N-alkylation of amines with alcohols represents a highly efficient and atom-economical method for forming C-N bonds, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This process avoids the use of pre-activated alkylating agents, reducing waste and simplifying procedures.

Recent advancements have focused on the use of earth-abundant, non-noble metal catalysts. For instance, manganese pincer complexes have proven effective for the selective monoalkylation of anilines and other aromatic amines with a variety of primary alcohols. nih.gov These reactions proceed under relatively mild conditions (80–100 °C) and demonstrate excellent chemoselectivity, tolerating sensitive functional groups such as olefins, halides, and thioethers. nih.gov Similarly, nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes have been developed for the N-alkylation of aniline (B41778) derivatives with benzyl alcohols in solvent-free media, with iridium complexes generally showing superior performance. nih.gov

Heterogeneous catalysts offer advantages in terms of separation and reusability. In situ rehydrated titanium hydroxide (B78521) has emerged as a cheap, efficient, and stable non-noble metal catalyst for this transformation. researchgate.net It facilitates the N-alkylation of various amines with alcohols with high activity and selectivity, operating via a mechanism involving the catalyst's mild Brønsted acidity. researchgate.net

These strategies can be applied to synthesize analogues of this compound where the hydroxyl group is replaced by an amino group. The primary alcohol moiety of a suitable precursor could be used to alkylate a primary or secondary amine, or conversely, an amino-analogue of the butanone could be alkylated by an alcohol.

Table 1: Comparison of Catalytic Systems for N-Alkylation of Amines with Alcohols

| Catalyst System | Catalyst Type | Typical Conditions | Advantages | Source |

| Manganese Pincer Complexes | Homogeneous | 3 mol% catalyst, t-BuOK, 80-100 °C | High chemoselectivity, tolerates various functional groups, uses non-noble metal. | nih.gov |

| NHC–Ir(III) Complexes | Homogeneous | Solvent-free, 120 °C | High yields, good performance in solvent-free conditions. | nih.gov |

| Titanium Hydroxide | Heterogeneous | 180 °C, N₂ atmosphere | Cheap, reusable, stable, no need for hydrogen or base additives. | researchgate.net |

| Cobalt(II) Inverse Triazolyl-Pyridine Complex | Homogeneous | 1 mol% catalyst, KOH, Toluene, 110 °C | Low catalyst loading, high yields for various amines and alcohols. | rsc.org |

Dehydrative Thioetherification for C-S Bond Formation

The formation of carbon-sulfur (C-S) bonds is crucial for the synthesis of numerous organosulfur compounds with significant applications in materials science and medicinal chemistry. Dehydrative thioetherification, where a C-S bond is formed from an alcohol and a thiol with the concomitant removal of a water molecule, represents a green and atom-economical approach.

While direct dehydrative coupling is a common strategy for C-O and C-N bond formation, its application in thioetherification is less developed. Often, C-S bond formation relies on the pre-activation of the alcohol (e.g., conversion to a halide or tosylate) or the use of coupling reagents. However, methodologies are being explored that facilitate this transformation more directly.

In the context of synthesizing analogues of this compound, the hydroxyl group could be targeted for substitution with a thiol-containing moiety. This would involve the reaction of this compound with a thiol (R-SH) under conditions that promote the dehydration and subsequent C-S bond formation. Such transformations can be mediated by various catalysts or reagents that facilitate the cleavage of the C-O bond. For instance, transformations involving 2-alkylthiobenzamides have been shown to proceed via C-S bond cleavage and C-N or C-C bond formation, indicating the lability of such bonds under specific conditions, which can be exploited in reverse for synthesis. researchgate.net The development of selective methods for the C(sp³)-S bond cleavage of thioethers mediated by reagents like N-bromosuccinimide (NBS) suggests that the underlying mechanisms could be harnessed for bond formation under different conditions. researchgate.net

Advanced Synthetic Approaches

Tandem and Cascade Reaction Sequences

A potential cascade approach to this compound could be envisioned starting from simpler building blocks. For example, a reaction sequence could be designed that combines an aldol reaction with a subsequent reduction or another C-C bond-forming step. The synthesis of benzylacetone, a structurally related ketone, has been achieved through a three-step cascade process involving oxidation of an alcohol, a C-C coupling reaction, and a final reduction. researchgate.netucl.ac.uk This highlights the feasibility of multi-step, one-pot syntheses for related structures.

A novel multi-component cascade reaction has been developed for constructing highly functionalized bipyrimidine derivatives from 3-formylchromones, demonstrating the power of cascade strategies to build complex heterocyclic systems in a single step. rsc.org Such principles could be adapted to the synthesis of the target butanone structure by carefully selecting starting materials that undergo sequential, controlled transformations.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. flinders.edu.auuc.pt These benefits are particularly valuable for multi-step syntheses. flinders.edu.au

The synthesis of benzylacetone and its analogue 4-(4-methoxyphenyl)butan-2-one has been successfully demonstrated in a telescoped continuous flow system. researchgate.netucl.ac.uk This process involved three sequential micropacked bed reactors to perform an oxidation, a C-C coupling, and a reduction, with an integrated membrane separator to manage gaseous reagents. researchgate.netucl.ac.uk This telescoped approach allowed for the optimization of each individual reaction step by using different catalysts and conditions, leading to significantly higher yields compared to the equivalent batch cascade process. researchgate.netucl.ac.uk

This methodology could be directly adapted for the synthesis of this compound. A flow system could be designed to first couple benzaldehyde with acetone in an aldol reaction to form benzylideneacetone, followed by a selective reduction of the carbon-carbon double bond and subsequent asymmetric reduction of the ketone to introduce the hydroxyl group in a stereocontrolled manner. The modular nature of flow systems allows for the seamless integration of reaction, purification, and analysis steps, making it a powerful tool for optimizing complex synthetic routes. uc.ptnih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Benzylacetone Analogues

| Parameter | Batch Cascade Synthesis | Telescoped Flow Synthesis | Source |

| Yield (Benzylacetone) | 8% | 56% | researchgate.netucl.ac.uk |

| Yield (4-(4-methoxyphenyl)butan-2-one) | 41% | 48% | researchgate.netucl.ac.uk |

| Process Control | Limited control over intermediates and reaction conditions. | Precise, independent control of each reaction step (temperature, pressure, catalyst). | researchgate.netucl.ac.uk |

| Advantages | Simple setup for small-scale lab synthesis. | Enhanced yield, safety, scalability, and process intensification. | researchgate.netucl.ac.ukflinders.edu.au |

Visible-Light-Mediated Organic Transformations

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. nih.govacs.org This approach utilizes light energy to generate reactive radical intermediates from stable precursors, which can then engage in bond-forming reactions.

The synthesis of ketones and their derivatives can be achieved through various visible-light-mediated methods. For instance, the oxidative coupling of photogenerated alkyl radicals with styrenes provides rapid access to α-alkyl-acetophenones at room temperature. nih.govacs.org Another strategy involves the α-hydroxymethylation of ketones using methanol (B129727) as a green and renewable C1 source, driven by visible light, to generate the corresponding alcohols. researchgate.net This reaction has been successfully implemented in continuous-flow microreactors, which enhances efficiency and shortens reaction times. researchgate.net

For the synthesis of this compound, a visible-light-mediated approach could involve the coupling of a benzyl radical with a suitable three-carbon building block containing the keto-alcohol functionality. Alternatively, a visible-light-induced O-H insertion reaction could be used to introduce the hydroxyl group at the α-position of a precursor ketone. organic-chemistry.org The mild conditions and high functional group tolerance of these methods make them attractive for complex molecule synthesis. nih.govorganic-chemistry.org

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, environmentally benign conditions. nih.govnih.gov This approach is particularly valuable for the synthesis of chiral molecules like this compound, where the stereochemistry of the hydroxyl group is critical.

The key transformation for synthesizing the target molecule is the asymmetric reduction of a prochiral ketone precursor, such as benzylacetone. Ketoreductases (KREDs) are a class of enzymes that are highly efficient at catalyzing the stereoselective reduction of ketones to secondary alcohols, using a cofactor like NADH or NADPH. nih.govresearchgate.net A wide range of KREDs have been identified and engineered to accept diverse substrates and provide access to either the (R)- or (S)-enantiomer of the alcohol product with high enantiomeric excess. researchgate.net

The synthesis of chiral alcohol precursors for pharmaceuticals such as Duloxetine and Atorvastatin has been successfully achieved on an industrial scale using robust KREDs, demonstrating the scalability and efficiency of this technology. nih.govresearchgate.net Furthermore, whole-cell biocatalysis, which uses intact microorganisms, offers the advantage of in-situ cofactor regeneration, simplifying the process and reducing costs. mdpi.com The production of benzyl alcohol from benzaldehyde using marine bacteria in whole-cell systems showcases the potential of this approach for related transformations. mdpi.com An enzymatic route to this compound would likely involve the screening of a library of KREDs to identify an enzyme that can reduce benzylacetone with the desired stereoselectivity and high conversion.

Spectroscopic and Chromatographic Analytical Techniques for 3 Benzyl 4 Hydroxybutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information on the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Interpretation

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring protons in a molecule. The ¹H NMR spectrum of 3-Benzyl-4-hydroxybutan-2-one is expected to show distinct signals corresponding to its different proton environments. The chemical shifts are influenced by the electronic environment of the protons. docbrown.info For instance, protons on the benzyl (B1604629) group will appear in the aromatic region (typically 7.0-8.0 ppm), while the methyl, methylene, and methine protons will appear in the aliphatic region. The hydroxyl proton signal can vary in position and may be broad. Spin-spin coupling between adjacent non-equivalent protons will cause splitting of the signals into multiplets, following the n+1 rule, which helps in assigning the protons to their respective positions in the molecule. docbrown.info

A predicted ¹H NMR spectrum for a similar compound, 4-Hydroxybenzylamine, in D₂O shows signals that can be used as a reference for interpreting the spectrum of this compound. hmdb.ca

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. oregonstate.edu Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by the atoms attached to them. For example, the carbonyl carbon (C=O) is typically found significantly downfield (around 205-220 ppm for ketones). libretexts.org Aromatic carbons of the benzyl group appear in the range of 125-150 ppm. libretexts.org The carbon attached to the hydroxyl group (CH-OH) will also have a characteristic chemical shift. libretexts.org Quaternary carbons, those without any attached hydrogens, usually show weaker signals. oregonstate.edu

Databases like PubChem contain ¹³C NMR spectral data for this compound, which can be used for comparison and confirmation of the structure. nih.gov The spectrum for the related compound 3-hydroxybutanone shows four distinct peaks, corresponding to its four different carbon environments. docbrown.info

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 205 - 220 |

| C (Aromatic) | 125 - 150 |

| CH-OH | 60 - 80 |

| CH₂ | 40 - 55 |

| CH₃ | 20 - 30 |

Note: These are general predicted ranges and actual values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by showing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. github.io It is invaluable for identifying adjacent protons and tracing out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons. youtube.comgithub.io It helps in assigning which proton is attached to which carbon, greatly simplifying the interpretation of both ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. youtube.comipb.pt This is particularly useful for connecting different spin systems and identifying quaternary carbons by observing their long-range couplings to nearby protons.

These 2D NMR techniques, often used in combination, provide a comprehensive picture of the molecular connectivity of this compound. uci.edu

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. etamu.edu It is used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component. etamu.edu

GC-MS is a widely used method for the identification and quantification of volatile and semi-volatile organic compounds. biomedpharmajournal.orgmdpi.com In the analysis of this compound, the retention time in the GC column provides a characteristic identifier, while the mass spectrum reveals the molecular weight and fragmentation pattern. The fragmentation pattern, which results from the ionization process, can be compared with libraries of known spectra for confirmation. scholarsresearchlibrary.com This technique has been used to identify a wide range of compounds in various matrices, including plant extracts. phytojournal.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and non-volatile molecules. researchgate.netnih.gov It allows for the gentle transfer of ions from solution to the gas phase, often resulting in the observation of the intact molecular ion. nih.gov This makes it an excellent method for accurately determining the molecular weight of a compound. nih.gov

For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺. nih.gov This technique can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. google.com High-resolution mass spectrometry (HRMS) coupled with ESI can provide the exact mass of the molecule, which can be used to determine its elemental composition. sci-hub.se

Table 2: Summary of Analytical Techniques

| Technique | Information Provided |

| ¹H NMR | Proton environments, connectivity through spin-spin coupling |

| ¹³C NMR | Carbon environments, number of unique carbons |

| COSY | Proton-proton correlations (2-3 bonds) |

| HSQC | Direct proton-carbon correlations (1 bond) |

| HMBC | Long-range proton-carbon correlations (2-3 bonds) |

| GC-MS | Separation, identification, quantification, fragmentation pattern |

| ESI-MS | Molecular weight determination, elemental composition (with HRMS) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. studymind.co.uk It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb radiation at their characteristic frequencies, leading to an IR spectrum that plots transmittance or absorbance against wavenumber (cm⁻¹). studymind.co.ukwebassign.net

For this compound, the key functional groups are the hydroxyl (-OH) group, the ketone carbonyl (C=O) group, the aromatic benzene (B151609) ring, and aliphatic C-H bonds. The expected IR absorption bands for this compound are based on the characteristic frequencies for these groups.

The IR spectrum of this compound would exhibit the following distinct peaks:

O-H Stretch: A strong and broad absorption band is expected in the region of 3550-3200 cm⁻¹. core.ac.ukdocbrown.info The broadening of this peak is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.org Aliphatic C-H stretching vibrations from the benzyl and methyl groups are expected in the 3000-2850 cm⁻¹ region. libretexts.org

C=O Stretch (Ketone): A sharp, strong absorption peak characteristic of a saturated ketone carbonyl group is anticipated between 1725 and 1705 cm⁻¹. libretexts.orgvulcanchem.com The presence of this intense band is a clear indicator of the ketone functionality.

C=C Stretch (Aromatic): The benzene ring will produce several characteristic absorption bands in the fingerprint region, typically around 1600-1450 cm⁻¹, due to carbon-carbon stretching vibrations within the ring. libretexts.org

C-O Stretch (Alcohol): The stretching vibration of the carbon-oxygen bond in the secondary alcohol group will result in a peak in the 1320-1210 cm⁻¹ range. libretexts.org

The region below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of overlapping vibrations unique to the molecule, allowing for its definitive identification when compared to a reference spectrum. docbrown.info

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (Wavenumber, cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H stretch | 3550 - 3200 | Strong, Broad |

| Aromatic | C-H stretch | 3100 - 3000 | Medium |

| Alkane | C-H stretch | 3000 - 2850 | Medium |

| Ketone | C=O stretch | 1725 - 1705 | Strong, Sharp |

| Aromatic | C=C stretch | 1600 - 1450 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which causes electronic transitions from lower energy orbitals to higher energy orbitals. uobabylon.edu.iq This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. In this compound, the primary chromophores are the benzene ring and the carbonyl group of the ketone.

The electronic transitions observed in UV-Vis spectroscopy are typically of the following types:

π → π* Transitions: These are high-energy transitions common in molecules with conjugated systems and aromatic rings. ijprajournal.com They usually result in strong absorption bands.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atom in the carbonyl group) to an anti-bonding π* orbital. ijprajournal.com These are lower-energy transitions and result in weaker absorption bands compared to π → π* transitions.

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of both the aromatic ring and the carbonyl group.

The benzene ring gives rise to strong π → π* transitions, typically with absorption maxima (λmax) around 200 nm and a weaker, fine-structured band around 254 nm. msu.edu

The carbonyl group exhibits a weak n → π* transition at a longer wavelength, usually around 270-300 nm. msu.edubspublications.net

The combination of these chromophores in the molecule will produce a characteristic UV-Vis spectrum. The exact λmax and molar absorptivity (ε) values are dependent on the solvent used, as solvent polarity can influence the energy levels of the electronic orbitals. ijprajournal.com

Table 2: Expected Electronic Transitions and Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Relative Intensity |

|---|---|---|---|

| Benzene Ring | π → π* | ~254 | Weak to Medium |

Chromatographic Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used for assessing the purity of pharmaceutical and chemical compounds. chromatographyonline.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for purity analysis.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. researchgate.net The separation is based on the differential partitioning of the analyte between the two phases. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

A typical HPLC analysis for purity assessment of this compound would involve:

Column: A C18 column is a common choice.

Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. The pH of the mobile phase can be adjusted to optimize peak shape and resolution. americanpharmaceuticalreview.com

Detection: A UV detector set at a wavelength where the compound absorbs, such as near the λmax of the benzene ring (~254 nm), would be suitable for detection and quantification. researchgate.net

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Purity Assessment

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Octadecylsilane (C18) bonded to silica (B1680970) gel |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Detection | UV-Vis Diode Array Detector (DAD) or UV Detector (e.g., at 254 nm) |

| Purpose | Quantify impurities and determine the percentage purity of the compound |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. epa.gov It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. This compound, while having a higher boiling point than smaller ketones, can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govnih.gov

In a GC-MS system, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase, e.g., helium) through a capillary column (the stationary phase). tandfonline.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase. As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint. spectra-analysis.com

Key aspects of GC analysis for this compound include:

Column: A nonpolar or mid-polar capillary column, such as one with a polydimethylsiloxane (B3030410) or polyethylene (B3416737) glycol stationary phase, is often used. tandfonline.com

Temperature Program: The oven temperature is typically programmed to start at a lower temperature and gradually increase to ensure the separation of compounds with different volatilities. tandfonline.com

Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) is used for identification by comparing the obtained mass spectrum with library spectra. pjps.pkbiomedpharmajournal.org

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center at the third carbon atom, meaning it can exist as a pair of non-superimposable mirror images called enantiomers (R- and S-enantiomers). rsc.org Since enantiomers often have different biological activities, determining the enantiomeric purity (or enantiomeric excess, ee) is critical, especially in pharmaceutical contexts.

Chiral chromatography is the most common method for separating enantiomers. numberanalytics.com This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and thus separation. numberanalytics.comnih.gov

For the chiral separation of this compound, a chiral HPLC method would likely be the preferred approach.

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Daicel CHIRALPAK® or CHIRALCEL® series), are highly effective for separating a wide range of chiral compounds, including those with hydroxyl and ketone functionalities. rsc.orgwiley-vch.de

Mobile Phase: The mobile phase is usually a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve the best separation (resolution) between the enantiomer peaks. rsc.org

Detection: UV detection is commonly used, as described for standard HPLC.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methanol |

| Acetonitrile |

| Hexane |

| Isopropanol |

Stereochemical Aspects and Chirality of 3 Benzyl 4 Hydroxybutan 2 One

Identification and Significance of Chiral Centers

A chiral center, or stereocenter, is typically a carbon atom bonded to four different groups, leading to the possibility of non-superimposable mirror images. numberanalytics.comaklectures.com In the structure of 3-Benzyl-4-hydroxybutan-2-one, the carbon atom at the third position (C3) is a chiral center. nih.gov This is because it is bonded to four distinct substituents: a methyl ketone group (-C(=O)CH3), a benzyl (B1604629) group (-CH2-Ph), a hydroxymethyl group (-CH2OH), and a hydrogen atom (-H). nih.gov The presence of this single chiral center means that the molecule is chiral and can exist as a pair of enantiomers. numberanalytics.comlibretexts.org For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. libretexts.org In this case, with one chiral center, there are 2^1 = 2 possible stereoisomers. libretexts.org

Enantiomeric and Diastereomeric Relationships

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. numberanalytics.comoregonstate.edu For this compound, the two possible stereoisomers are the (R)- and (S)-enantiomers, which are mirror images. These enantiomers have identical physical properties such as boiling point and solubility, but they rotate plane-polarized light in equal but opposite directions. numberanalytics.com

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edulibretexts.org This occurs in molecules with two or more chiral centers where the configurations differ at some, but not all, of the chiral centers. libretexts.org Since this compound has only one chiral center, it does not have diastereomers. However, if additional chiral centers were introduced into the molecule, diastereomeric relationships would become possible. libretexts.orglibretexts.org

Strategies for Absolute Configuration Determination (e.g., Spectroscopic, X-ray Crystallography)

Determining the absolute configuration (the precise 3D arrangement of atoms) of the enantiomers of this compound is crucial for understanding their specific biological activities and chemical interactions. Several techniques can be employed for this purpose:

X-ray Crystallography: This is a powerful method for determining the three-dimensional structure of a molecule. taylorandfrancis.com By analyzing the diffraction pattern of X-rays passing through a single crystal of one of the enantiomers, the exact spatial arrangement of its atoms can be determined, thus revealing its absolute configuration. taylorandfrancis.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral resolving agents can lead to the formation of diastereomeric complexes, which will have distinct NMR spectra. mdpi.com

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers have mirror-image CD spectra, which can be compared to theoretical calculations to assign the absolute configuration. jst.go.jp

Chiral High-Performance Liquid Chromatography (HPLC): By using a chiral stationary phase, the enantiomers of this compound can be separated. mdpi.com The elution order can sometimes be correlated with the absolute configuration, especially when compared with standards of known configuration. mdpi.com

Asymmetric Synthesis and Enantioselective Catalysis

The synthesis of a single, desired enantiomer of this compound is a key objective in many applications. Asymmetric synthesis aims to produce a specific stereoisomer, avoiding the 50:50 mixture (racemate) typically obtained from conventional synthesis. wikipedia.org

Enantioselective Catalysis is a powerful strategy in asymmetric synthesis. This involves using a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of related β-hydroxy ketones, various enantioselective methods have been developed:

Enzyme-Catalyzed Reactions: Enzymes like aldolases and ketoreductases are highly stereoselective catalysts. researchgate.netfrontiersin.org For instance, benzaldehyde (B42025) lyase and benzoylformate decarboxylase can catalyze the asymmetric ligation of aldehydes to form enantiomerically enriched 2-hydroxy ketones. researchgate.net

Organocatalysis: Small organic molecules can act as chiral catalysts. For example, camphor (B46023) sulfonyl hydrazine (B178648) has been used to catalyze the asymmetric Michael addition between oxindoles and enals, yielding products with high enantiomeric excess. rsc.org

Metal-Catalyzed Reactions: Chiral metal complexes can also be used to direct the stereochemical course of a reaction. Palladium-catalyzed asymmetric synthesis has been reported for the creation of related chiral isoindolinones. rsc.org

A potential route to synthesize an enantiomer of this compound could involve the asymmetric aldol (B89426) reaction between a chiral enolate equivalent and formaldehyde, or the enantioselective reduction of a corresponding diketone.

Chiral Resolution Methodologies and Efficiency

When a racemic mixture of this compound is produced, it can be separated into its individual enantiomers through a process called chiral resolution. wikipedia.org

Common methods for chiral resolution include:

Diastereomeric Salt Formation: This classic method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.orgresearchgate.net These diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. wikipedia.orgresearchgate.net The resolving agent is then removed to yield the pure enantiomers. wikipedia.org

Preparative Chiral Chromatography: This technique uses a chiral stationary phase in a chromatography column to separate the enantiomers. mdpi.com The different interactions between each enantiomer and the chiral stationary phase cause them to travel through the column at different rates, allowing for their separation. mdpi.com This method can be highly efficient, yielding enantiomers with high purity. mdpi.com

Enzymatic Kinetic Resolution: In this method, an enzyme selectively reacts with one enantiomer in the racemic mixture, converting it into a different compound. The unreacted enantiomer can then be separated from the newly formed product.

The efficiency of these methods depends on factors such as the choice of resolving agent, the nature of the chiral stationary phase, and the selectivity of the enzyme.

Impact of Stereoisomerism on Molecular Recognition and Interactions

The three-dimensional shape of a molecule is critical for its interaction with other chiral molecules, particularly in biological systems. numberanalytics.com Receptors, enzymes, and other biological macromolecules are themselves chiral and will therefore interact differently with the (R)- and (S)-enantiomers of this compound. ethernet.edu.et

This differential interaction, known as molecular recognition, can lead to significant differences in the biological activity of the two enantiomers. numberanalytics.comevitachem.com For example, one enantiomer might bind to a specific receptor and elicit a biological response, while the other enantiomer may have a much weaker effect or even a different, unintended effect. This principle is of paramount importance in the development of pharmaceuticals, where often only one enantiomer is responsible for the desired therapeutic effect. mdpi.com

Chemical Reactivity and Derivatization Studies of 3 Benzyl 4 Hydroxybutan 2 One

Reactions of the Ketone Moiety

The ketone group in 3-Benzyl-4-hydroxybutan-2-one is a primary site for nucleophilic attack and enolization, leading to a variety of chemical transformations.

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. A key class of reactions is the addition of organometallic reagents, such as Grignard reagents. libretexts.orgorganic-chemistry.orgpressbooks.pub The reaction of a Grignard reagent (R-MgX) with the ketone results in the formation of a tertiary alcohol after an acidic workup. pressbooks.pubmasterorganicchemistry.com The "R" group from the Grignard reagent adds to the carbonyl carbon, and the carbonyl oxygen is protonated. libretexts.org

For instance, the reaction with a Grignard reagent proceeds via nucleophilic addition to the carbonyl group, forming a new carbon-carbon bond and breaking the carbon-oxygen pi bond. pressbooks.pub Subsequent treatment with a dilute acid protonates the resulting alkoxide to yield the alcohol product. libretexts.org

The stereochemical outcome of such additions can be influenced by the existing stereocenter at the C3 position, potentially leading to diastereomeric products. The relative orientation of the incoming nucleophile is directed by the steric and electronic environment of the molecule.

Enolization and Tautomerism

Like other ketones with α-hydrogens, this compound can undergo enolization to form an enol or an enolate anion. masterorganicchemistry.comlibretexts.org This process involves the removal of a proton from the carbon atom adjacent to the carbonyl group (the α-carbon). masterorganicchemistry.com The resulting enolate is a key reactive intermediate in many organic reactions. libretexts.org

The equilibrium between the keto and enol forms is known as tautomerism. quora.comcdnsciencepub.com For most simple ketones, the keto form is significantly more stable and predominates at equilibrium. libretexts.org However, the presence of the enol form, even in small amounts, is crucial for the reactivity of the ketone under both acidic and basic conditions. libretexts.org

The formation of the enolate is typically achieved by using a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH). libretexts.orglibretexts.org The resulting enolate is a powerful nucleophile and can participate in various reactions, including alkylation and aldol-type reactions. masterorganicchemistry.com The regioselectivity of enolate formation (i.e., which α-proton is removed) can be controlled by the choice of base and reaction conditions. princeton.edu

Reactions of the Hydroxyl Group

The hydroxyl group in this compound offers another site for chemical modification, including protection, derivatization, and redox reactions.

Protection and Deprotection Strategies (e.g., Benzyl (B1604629) Ethers)

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. libretexts.org A common protecting group for alcohols is the benzyl ether. organic-chemistry.orguwindsor.cawikipedia.org

Protection:

The hydroxyl group can be converted to a benzyl ether via the Williamson ether synthesis. organic-chemistry.org This typically involves deprotonating the alcohol with a base like sodium hydride (NaH) to form an alkoxide, which then reacts with benzyl bromide in an SN2 reaction. nih.govcommonorganicchemistry.com Alternative methods for benzylation that avoid strongly basic conditions include the use of benzyl trichloroacetimidate (B1259523) under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate under neutral conditions. organic-chemistry.orgbeilstein-journals.org

| Protection Method | Reagents | Conditions |

| Williamson Ether Synthesis | NaH, Benzyl Bromide | Anhydrous solvent (e.g., THF, DMF) |

| Acid-Catalyzed | Benzyl Trichloroacetimidate, TfOH | Aprotic solvent |

| Neutral Conditions | 2-Benzyloxy-1-methylpyridinium triflate | Heat |

Deprotection:

The benzyl ether protecting group is valued for its stability under a wide range of conditions, yet it can be removed selectively when needed. nih.gov Common deprotection methods include:

Catalytic Hydrogenolysis: This is the most common method, involving hydrogen gas (H₂) and a palladium catalyst (Pd/C). organic-chemistry.orgcommonorganicchemistry.com This reaction is generally clean and efficient.

Oxidative Cleavage: Reagents like ozone can oxidatively remove benzyl ethers. organic-chemistry.org

Reductive Cleavage: Birch reduction conditions (sodium in liquid ammonia) can also cleave benzyl ethers. uwindsor.ca

| Deprotection Method | Reagents | Conditions |

| Catalytic Hydrogenolysis | H₂, Pd/C | Alcoholic solvent (e.g., EtOH, MeOH) |

| Ozonolysis | O₃, then a reducing agent | -78 °C to room temperature |

| Birch Reduction | Na, NH₃ (liq.) | -78 °C |

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and other ethers.

Esterification: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding ester. This reaction is a common method for derivatization.

Etherification: Besides benzylation, other alkyl groups can be introduced via the Williamson ether synthesis or other etherification protocols. For example, reaction with methyl iodide in the presence of a base like silver(I) oxide can yield the methyl ether.

These derivatizations are useful for modifying the physical and chemical properties of the molecule, and for creating libraries of related compounds for biological screening.

Oxidation and Reduction Potentials

The β-hydroxy ketone moiety has specific redox properties.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, which would result in the formation of a β-diketone, 1-phenylpentane-2,4-dione. Common oxidizing agents for this transformation include chromic acid-based reagents (e.g., Jones reagent) or milder reagents like pyridinium (B92312) chlorochromate (PCC). vulcanchem.com

Reduction: The ketone can be reduced to a secondary alcohol, leading to a 1,3-diol. The stereochemical outcome of this reduction is of significant interest. The reduction of β-hydroxy ketones can be highly diastereoselective, often favoring the formation of the anti-1,3-diol, particularly with certain reducing agents like samarium diiodide. acs.org The redox potential of ketones can be influenced by the presence of Lewis acids, which can facilitate their reduction. researchgate.net The redox state in biological systems, which can involve similar β-hydroxy ketone structures, is often linked to the ratio of NADH/NAD+. nih.gov

The specific redox potentials can be studied using electrochemical methods like cyclic voltammetry to understand the electron transfer processes involved. researchgate.netrsc.org

Reactions of the Benzylic Moiety

The benzylic position of this compound, the carbon atom directly attached to the phenyl ring, is activated due to its proximity to the aromatic system. This activation facilitates several key reactions, including electrophilic substitution on the aromatic ring and reactions at the benzylic carbon itself.

Electrophilic Aromatic Substitution

The substituent attached to the benzene (B151609) ring in this compound is an alkyl group, specifically a 3-hydroxy-2-oxobutyl group. Alkyl groups are known to be electron-donating groups (EDG) through an inductive effect (+I). wikipedia.org Consequently, they activate the aromatic ring towards electrophilic aromatic substitution (EAS) and direct incoming electrophiles to the ortho and para positions. wikipedia.orgsinica.edu.tw The mechanism proceeds in two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com

Common electrophilic aromatic substitution reactions applicable to this compound include nitration, halogenation, and sulfonation. The expected major products are the ortho and para substituted isomers, with the para isomer often favored due to reduced steric hindrance.

| Reaction | Reagents | Electrophile | Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(4-Nitrophenyl)-3-hydroxy-2-butanone, 1-(2-Nitrophenyl)-3-hydroxy-2-butanone |

| Bromination | Br₂, FeBr₃ | Br⁺ | 1-(4-Bromophenyl)-3-hydroxy-2-butanone, 1-(2-Bromophenyl)-3-hydroxy-2-butanone |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(3-Hydroxy-2-oxobutyl)benzenesulfonic acid, 2-(3-Hydroxy-2-oxobutyl)benzenesulfonic acid |

Benzylic Oxidation and Halogenation

The presence of benzylic hydrogens makes this position susceptible to oxidation and radical halogenation. libretexts.orglibretexts.org The reactivity stems from the relative stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent phenyl ring. chemistrysteps.comucalgary.ca

Benzylic Oxidation: Strong oxidizing agents can oxidize the benzylic carbon. chemistrysteps.com For alkylbenzenes, this reaction typically proceeds if there is at least one hydrogen atom on the benzylic carbon, converting the entire alkyl side-chain into a carboxylic acid. libretexts.orgmasterorganicchemistry.com In the case of this compound, this would lead to the formation of benzoic acid under harsh conditions, cleaving the rest of the carbon chain. Milder oxidation conditions might selectively yield a ketone at the benzylic position, although this can be difficult to control and may lead to oxidation of the alcohol as well.

Benzylic Halogenation: This reaction proceeds via a free radical chain mechanism and is typically initiated by UV light or heat. ucalgary.calibretexts.org N-Bromosuccinimide (NBS) is a common reagent used for selective benzylic bromination as it provides a low, constant concentration of Br₂. libretexts.orglibretexts.org This method is highly specific for the benzylic position over other positions like the aromatic ring or other aliphatic C-H bonds.

| Reaction Type | Reagents and Conditions | Intermediate | Product |

| Benzylic Oxidation | 1. KMnO₄, H₂O, heat 2. H₃O⁺ | - | Benzoic acid |

| Benzylic Bromination | N-Bromosuccinimide (NBS), CCl₄, light (hν) | Benzylic radical | 3-(Bromo(phenyl)methyl)-4-hydroxybutan-2-one |

| Benzylic Chlorination | Cl₂, heat or light (hν) | Benzylic radical | 3-(Chloro(phenyl)methyl)-4-hydroxybutan-2-one |

Reactions Involving Multi-Functional Group Interactions

The proximate arrangement of the hydroxyl, ketone, and phenyl groups in this compound allows for complex reactions where these groups interact, leading to cyclization and rearrangement products.

Intramolecular Cyclization Pathways

Intramolecular reactions can lead to the formation of new ring structures. For this compound, several cyclization pathways are plausible, typically under acidic or basic conditions.

One significant pathway involves an acid-catalyzed intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction). Protonation of the primary hydroxyl group followed by elimination of water can generate a carbocation. While a primary carbocation is unstable, a subsequent hydride shift could form a more stable secondary or tertiary carbocation. Alternatively, dehydration could form an α,β-unsaturated ketone, 1-phenylbut-3-en-2-one. The double bond, activated by the adjacent carbonyl group, can then be protonated to generate a carbocation, which subsequently attacks the electron-rich phenyl ring. This cyclization would lead to the formation of a six-membered ring, resulting in a tetralone derivative. This type of cyclization has been observed in similar structures, such as the conversion of 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones to 3-trichloromethylindan-1-ones in superacid. beilstein-journals.org

Another possibility is the cyclization involving the ketone and the hydroxyl group to form a five-membered heterocyclic ring, a furanone derivative. This type of cyclization is common for γ-hydroxy ketones and can be catalyzed by acids or bases. For instance, cationic gold catalysts have been shown to be effective in the intramolecular cyclization of γ-hydroxyalkynones to produce substituted 3(2H)-furanones. organic-chemistry.org

| Reaction Pathway | Conditions | Key Intermediate | Cyclized Product Class |

| Intramolecular Friedel-Crafts | Strong Acid (e.g., H₂SO₄, TfOH) | Enone / Carbocation | Tetralone derivative |

| Hemiketal/Furanone Formation | Acid or Base catalyst | Hemiketal | Dihydrofuranone derivative |

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. Such reactions are often initiated by the formation of reactive intermediates like carbocations or carbanions.

For this compound, carbocation-mediated rearrangements are plausible under acidic conditions. For example, protonation of the hydroxyl group and subsequent loss of water generates a primary carbocation. This unstable intermediate could undergo a 1,2-hydride shift from the adjacent carbon (C3) to form a more stable tertiary carbocation. This new carbocation could then be trapped by a nucleophile or eliminate a proton.

A more profound rearrangement could involve the migration of the phenyl group. If a carbocation is formed at C3 (e.g., through a hypothetical process), a 1,2-phenyl shift could occur, leading to a rearranged carbon skeleton. While specific named rearrangements like the Benzilic Acid Rearrangement (requires a 1,2-diketone) or the Favorskii Rearrangement (requires an α-haloketone) are not directly applicable, the fundamental principles of carbocation stability and migratory aptitude can predict potential products under suitable conditions. wiley-vch.delibretexts.org

| Proposed Rearrangement | Conditions | Initiating Step | Migrating Group | Potential Product Type |

| 1,2-Hydride Shift | Acidic | Formation of primary carbocation at C4 | Hydride (H⁻) | Rearranged alcohol/alkene |

| 1,2-Phenyl Shift | Acidic | Formation of carbocation at C3 | Phenyl group | Rearranged ketone |

Computational and Theoretical Investigations of 3 Benzyl 4 Hydroxybutan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a powerful lens through which to examine molecules like 3-Benzyl-4-hydroxybutan-2-one. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic and geometric properties.

Density Functional Theory (DFT) for Electronic Structure, Geometry, and Spectra

Density Functional Theory (DFT) has become a popular method in computational chemistry for its balance of accuracy and computational cost. mdpi.com It is used to determine the electronic structure, optimize molecular geometry, and predict various spectra. mdpi.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. aps.org A common functional used in these calculations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set like 6-31G(d,p) or 6-311G**. mdpi.comepstem.net

Table 1: Illustrative DFT-Calculated Structural Parameters for a Benzyl-Containing Compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O Bond Length | Data not available |

| C-C Bond Length (benzyl) | Data not available |

| C-O-H Bond Angle | Data not available |

| Dihedral Angles | Data not available |

| This table is illustrative and does not contain data for this compound. The parameters shown are typical of what would be calculated using DFT. |

Hartree-Fock (HF) Methods for Molecular Properties

The Hartree-Fock (HF) method is another fundamental ab initio approach in computational chemistry. arxiv.org It approximates the many-electron wavefunction of a molecule as a single Slater determinant, which simplifies the complex interactions between electrons. numberanalytics.comresearchgate.net While generally less accurate than DFT due to its neglect of electron correlation, the HF method is crucial for providing a qualitative understanding of molecular orbitals and serves as a starting point for more advanced calculations. arxiv.orglibretexts.org It is widely used for predicting molecular geometries and vibrational spectra. numberanalytics.com The HF method is based on the variational principle, which states that the energy calculated from an approximate wavefunction will always be greater than or equal to the true ground-state energy. numberanalytics.com

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy. qcware.com This is achieved by systematically adjusting the atomic coordinates to minimize the forces on the atoms. qcware.com For a flexible molecule like this compound, which has several rotatable bonds, this process is crucial for identifying its most stable conformer.

Conformational analysis involves exploring the different spatial arrangements (conformations) of a molecule and their relative energies. upenn.edu Due to the repulsion between non-bonded atoms and electron pairs, certain conformations will be more stable than others. upenn.edu Computational methods can be used to calculate the energy of various conformers, helping to identify the most likely shapes the molecule will adopt. mdpi.com For instance, a conformational analysis of cis-1,4-di-tert-butyl-cyclohexane (B13154599) using computational software demonstrated a significant reduction in steric energy after minimization. upenn.edu

HOMO-LUMO Orbital Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govsemanticscholar.org

The distribution of the HOMO and LUMO across a molecule can predict the most probable sites for electrophilic and nucleophilic attack. nih.gov The HOMO region is typically electron-rich and thus susceptible to electrophilic attack, while the LUMO region is electron-poor and prone to nucleophilic attack. For example, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the small HOMO-LUMO energy gap indicated high chemical reactivity and that charge transfer occurs within the molecule. nih.gov

Table 2: Illustrative HOMO-LUMO Data for a Benzyl-Containing Compound

| Parameter | Energy (eV) |

| HOMO Energy | e.g., -0.26751 nih.gov |

| LUMO Energy | e.g., -0.18094 nih.gov |

| HOMO-LUMO Gap (ΔE) | e.g., -0.08657 nih.gov |

| This table presents example data from a study on a different benzyl-containing compound to illustrate the output of a HOMO-LUMO analysis. nih.gov The values are not for this compound. |

Spectroscopic Property Predictions (e.g., Simulated IR, UV-Vis, NMR Spectra)

Computational methods can simulate various types of spectra for a given molecule. These theoretical spectra can be compared with experimental data to confirm the molecule's structure. epstem.net DFT and other quantum chemical methods can calculate vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. researchgate.net Similarly, electronic transitions can be calculated to predict the absorption bands in an Ultraviolet-Visible (UV-Vis) spectrum. mdpi.com For Nuclear Magnetic Resonance (NMR) spectra, chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.netepstem.netresearchgate.net

A study on S-benzyl-β-N-[3-(4-hydroxy-3-methoxy-phenylallylidene)]dithiocarbazate demonstrated good agreement between the experimental FT-IR wavenumbers and the theoretical values calculated using the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction pathway. github.io The structure and energy of the transition state provide crucial information about the reaction's feasibility and kinetics. libretexts.org

For a reaction involving this compound, transition state calculations could be used to determine the most likely pathway. For example, in an SN2 reaction, the mechanism is concerted, with bond-forming and bond-breaking occurring simultaneously in a single transition state. pressbooks.pub The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. libretexts.org Verifying a true transition state involves a frequency analysis, where a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of molecules, providing detailed insights into their conformational landscapes. nih.govscielo.br For this compound, MD simulations can elucidate the flexibility of the molecule, identify preferential arrangements of its functional groups, and characterize the transitions between different conformational states. This methodology is particularly valuable for understanding how the molecule behaves in a solution environment, which mimics physiological conditions. mdpi.com